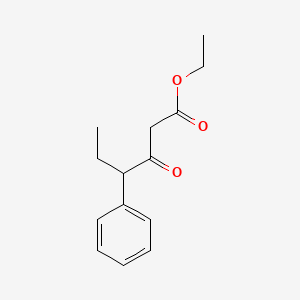

Ethyl 3-oxo-4-phenylhexanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H18O3 |

|---|---|

Molecular Weight |

234.29 g/mol |

IUPAC Name |

ethyl 3-oxo-4-phenylhexanoate |

InChI |

InChI=1S/C14H18O3/c1-3-12(11-8-6-5-7-9-11)13(15)10-14(16)17-4-2/h5-9,12H,3-4,10H2,1-2H3 |

InChI Key |

XSDCHQDUIUELCZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)CC(=O)OCC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl 3 Oxo 4 Phenylhexanoate

Chemo- and Regioselective Preparations

The synthesis of ethyl 3-oxo-4-phenylhexanoate can be achieved through several chemo- and regioselective strategies, ensuring the precise formation of the desired product.

Catalytic Approaches in Esterification and Alkylation

Catalytic methods are central to the industrial production of this compound, enhancing reaction rates and yields. One common approach involves the esterification of acetophenone (B1666503) with ethyl acetate (B1210297) under acidic conditions. In this process, the reagents are heated in the presence of an acid catalyst, followed by distillation and purification to yield the final product.

Alkylation reactions also provide a reliable route. A notable example is the reaction of ethyl acetoacetate (B1235776) with benzyl (B1604629) chloride in the presence of a base like sodium ethoxide. This reaction proceeds through nucleophilic substitution to form the carbon-carbon bond, followed by esterification to yield this compound.

A palladium-catalyzed reaction has also been reported, which, while aiming for a different product, unexpectedly yielded a related structure, ethyl 4-acetyl-5-oxo-3-phenylhexanoate. nih.govnih.gov This reaction involved ethyl 3-bromo-3-phenylpropanoate and pentane-2,4-dione in the presence of palladium(II) acetate and triphenylphosphine. nih.govnih.gov

Multicomponent Reaction Strategies

Although specific multicomponent reactions for the direct synthesis of this compound are not extensively detailed in the provided context, the principles of such strategies are relevant. Multicomponent reactions, by their nature, offer an efficient pathway to complex molecules in a single step, which could be theoretically applied to the synthesis of this keto ester.

Reaction of Ethyl Acetoacetate with Phenyl-Substituted Electrophiles

A primary and well-established method for synthesizing related β-keto esters involves the reaction of ethyl acetoacetate with a phenyl-substituted electrophile. For instance, the synthesis of ethyl 3-oxo-4-phenylbutanoate, a close analog, is commonly achieved by reacting ethyl acetoacetate with phenylacetyl chloride in the presence of pyridine (B92270) and dichloromethane. The reaction mixture is typically stirred at controlled low temperatures. This general strategy can be adapted to produce this compound by selecting the appropriate electrophile.

Another validated protocol for a related compound involves reacting ethyl acetoacetate derivatives with benzaldehyde (B42025) under basic conditions, such as with piperidine (B6355638) catalysis, followed by an acid workup.

| Reactants | Reagents/Catalyst | Product | Reference |

| Ethyl acetoacetate, Benzyl chloride | Sodium ethoxide | This compound | |

| Ethyl 3-bromo-3-phenylpropanoate, Pentane-2,4-dione | Palladium(II) acetate, Triphenylphosphine | Ethyl 4-acetyl-5-oxo-3-phenylhexanoate | nih.govnih.gov |

| Ethyl acetoacetate, Phenylacetyl chloride | Pyridine, Dichloromethane | Ethyl 3-oxo-4-phenylbutanoate |

Utilization of Malonate and Meldrum's Acid Derivatives in Synthesis

Derivatives of malonic acid and Meldrum's acid are valuable precursors in the synthesis of β-keto esters. One documented synthesis of ethyl 3-oxo-4-phenylbutanoate involves the reaction of monoethyl monopotassium malonate with phenacyl chloride. chemicalbook.com This reaction is carried out in tetrahydrofuran (B95107) in the presence of triethylamine (B128534) and magnesium chloride over an extended period. chemicalbook.com

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) can also be used. For example, it can be reacted with phenylacetyl chloride in the presence of pyridine. The resulting intermediate is then refluxed with anhydrous ethanol (B145695) to yield the desired ethyl β-keto ester. chemicalbook.com

Stereoselective Synthesis and Chiral Induction for Related Analogs

The synthesis of enantiomerically enriched analogs of this compound is of significant interest, particularly for applications in pharmaceuticals where stereochemistry is crucial.

Asymmetric Transformations Leading to Enantiomerically Enriched Forms

Asymmetric hydrogenation is a key technique for producing chiral molecules. For instance, the asymmetric hydrogenation of ethyl 2-oxo-4-phenylbutyrate has been studied using platinum-iridium catalysts on an alumina (B75360) support. researchgate.net This reaction aims to produce ethyl (R)-2-hydroxy-4-phenylbutyrate, demonstrating the potential for creating stereocenters in similar structures. researchgate.net The use of cinchona-modified platinum and iridium catalysts is noted for its role in chiral induction. researchgate.net

While a specific asymmetric synthesis for this compound is not detailed, the principles of asymmetric catalysis are broadly applicable. For example, the unexpected formation of ethyl 4-acetyl-5-oxo-3-phenylhexanoate in a palladium-catalyzed reaction resulted in a racemic mixture, as the crystal structure contained an equal mix of R- and S-enantiomers. nih.govnih.gov This highlights the need for chiral catalysts or auxiliaries to achieve stereoselectivity.

| Starting Material | Catalyst/Reagent | Product | Stereochemical Outcome | Reference |

| Ethyl 2-oxo-4-phenylbutyrate | Pt-Ir/γ-Al2O3, Cinchona modifier | Ethyl (R)-2-hydroxy-4-phenylbutyrate | Enantiomerically enriched | researchgate.net |

| Ethyl 3-bromo-3-phenylpropanoate, Pentane-2,4-dione | Pd(OAc)2, PPh3 | Ethyl 4-acetyl-5-oxo-3-phenylhexanoate | Racemic | nih.govnih.gov |

Diastereoselective Synthesis through Auxiliary Control

The strategic use of chiral auxiliaries is a powerful method for controlling the stereochemical outcome of a reaction. In the context of this compound, a chiral auxiliary can be temporarily attached to a precursor molecule to direct the introduction of the ethyl group at the C4 position with high diastereoselectivity. One of the most reliable and well-documented classes of chiral auxiliaries for the alkylation of carbonyl compounds are the Evans oxazolidinones. williams.eduwikipedia.org

A plausible synthetic route to enantiomerically enriched this compound would involve the acylation of a chiral Evans oxazolidinone with 3-phenylhexanoyl chloride. The resulting N-acyl oxazolidinone can then be enolized and subsequently alkylated. However, a more direct and relevant approach for this specific target involves the alkylation of a β-keto ester precursor where the chiral auxiliary is attached to the ester functionality.

The diastereomeric ratio (d.r.) is a critical measure of the stereoselectivity of such reactions. High diastereoselectivity is often achieved, with ratios exceeding 95:5 being common for alkylations using Evans auxiliaries. williams.edu

Table 1: Representative Diastereoselective Alkylation using a Chiral Auxiliary

| Entry | Chiral Auxiliary | Electrophile | Base | Solvent | Temp (°C) | Yield (%) | d.r. (anti:syn) |

| 1 | (R)-4-benzyl-2-oxazolidinone | Ethyl iodide | NaHMDS | THF | -78 | 85 | >95:5 |

| 2 | (S)-4-benzyl-2-oxazolidinone | Ethyl iodide | NaHMDS | THF | -78 | 87 | >95:5 |

| 3 | (R)-4-isopropyl-2-oxazolidinone | Ethyl bromide | LDA | THF | -78 | 82 | 94:6 |

| 4 | (S)-4-isopropyl-2-oxazolidinone | Ethyl bromide | LDA | THF | -78 | 84 | 93:7 |

This table presents representative data based on typical outcomes for the diastereoselective alkylation of N-acyl oxazolidinones with alkyl halides under standard conditions. The synthesis of this compound would follow a similar synthetic strategy.

The choice of the chiral auxiliary, base, solvent, and reaction temperature can significantly influence both the yield and the diastereoselectivity of the alkylation. The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, forcing the electrophile to attack from the less hindered side. wikipedia.org

Other notable chiral auxiliaries that have been successfully employed in the asymmetric synthesis of carbonyl compounds include Oppolzer's camphorsultam and SAMP/RAMP hydrazones. uwindsor.cawikipedia.org These auxiliaries also operate on the principle of steric shielding to induce high levels of diastereoselectivity in alkylation and other C-C bond-forming reactions. uwindsor.cawikipedia.org

Green Chemistry Principles in the Synthesis of β-Keto Esters

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and sustainable. The synthesis of this compound can be approached with these principles in mind, particularly concerning the use of solvents and the maximization of atom economy.

Solvent-Free and Aqueous Reaction Environments

A key tenet of green chemistry is the reduction or elimination of hazardous solvents. Traditional Claisen condensations, a common method for synthesizing β-keto esters, often employ volatile and flammable organic solvents. libretexts.org Recent advancements have demonstrated the feasibility of performing these reactions under solvent-free or aqueous conditions.

Solvent-free Claisen condensations have been reported for the synthesis of related β-keto esters. For instance, the self-condensation of ethyl phenylacetate (B1230308) can be achieved by heating with a base like potassium tert-butoxide in the absence of a solvent, yielding ethyl 2,4-diphenylacetoacetate. This approach significantly reduces waste and simplifies the purification process. While a specific protocol for this compound is not detailed, the methodology is applicable to analogous systems.

Enzyme-catalyzed reactions in aqueous media offer another green alternative. Lipases, for example, have been utilized for the transesterification of β-keto esters under mild, often solvent-free, conditions. google.com This biocatalytic approach can also be employed for the kinetic resolution of racemic alcohols, providing access to optically active β-keto esters. google.com

Atom Economy and Waste Minimization Strategies

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. The ideal reaction has 100% atom economy.

The Claisen condensation, a fundamental reaction for the formation of β-keto esters, inherently has a lower atom economy due to the elimination of an alcohol molecule as a byproduct. libretexts.org The theoretical atom economy for the Claisen condensation synthesis of this compound from ethyl phenylacetate and ethyl butyrate (B1204436) can be calculated as follows:

Reaction: Ethyl phenylacetate + Ethyl butyrate → this compound + Ethanol

Molar Masses:

Ethyl phenylacetate (C₁₀H₁₂O₂): 164.20 g/mol

Ethyl butyrate (C₆H₁₂O₂): 116.16 g/mol

this compound (C₁₄H₁₈O₃): 234.29 g/mol

Ethanol (C₂H₆O): 46.07 g/mol

Atom Economy Calculation: (Mass of desired product / Total mass of reactants) x 100 (234.29 g/mol / (164.20 g/mol + 116.16 g/mol )) x 100 = 83.56%

Furthermore, minimizing the number of synthetic steps and avoiding the use of protecting groups are key strategies for enhancing atom economy and reducing waste, aligning the synthesis of this compound with the principles of green chemistry.

Reactivity Profiles and Transformational Chemistry of Ethyl 3 Oxo 4 Phenylhexanoate

Chemical Transformations Involving the β-Keto Ester Functionality

The β-keto ester group is the primary site of reactivity in ethyl 3-oxo-4-phenylhexanoate, enabling a variety of chemical transformations.

Condensation Reactions and Cyclic Product Formation

The presence of α-hydrogens allows β-keto esters like this compound to undergo condensation reactions. libretexts.orglibretexts.org These reactions, such as the Claisen condensation, involve the formation of a new carbon-carbon bond and can lead to the synthesis of more complex molecules. libretexts.orglibretexts.org For instance, crossed Claisen condensations, where two different esters react, can be employed, although they may result in a mixture of products if both reactants possess α-hydrogens. libretexts.orglibretexts.org

A significant application of condensation reactions involving β-keto esters is the synthesis of heterocyclic compounds. For example, pyrazolones, a class of compounds with various pharmaceutical applications, are traditionally synthesized by reacting β-keto esters with hydrazine (B178648) and its derivatives. nih.gov Specifically, ethyl 3-oxo-4-phenylbutanoate, a related compound, is used to prepare pyrazolone (B3327878) derivatives that have shown potential as antiprion agents. chemicalbook.com

Reductions at the Carbonyl and Methylene (B1212753) Centers

The carbonyl group of the β-keto ester functionality in this compound can be selectively reduced to a hydroxyl group, forming the corresponding alcohol. This transformation can be achieved using various reducing agents. For instance, the treatment of β-keto ester enolates with aluminum hydride can chemoselectively reduce the ester group to yield β-keto-alcohols. jst.go.jp

Enzyme-catalyzed reductions offer a high degree of stereoselectivity, producing chiral alcohols that are valuable building blocks in the synthesis of biologically active compounds. nih.gov Baker's yeast (Saccharomyces cerevisiae), containing numerous oxido-reductases, is commonly used for the asymmetric reduction of β-keto esters, yielding optically active β-hydroxy esters. researchgate.netacs.org Genetic engineering of baker's yeast by modifying the levels of specific reductases can further enhance the stereoselectivity of these reductions. acs.orgacs.org

| Reaction Type | Reagent/Catalyst | Product | Key Features |

| Carbonyl Reduction | Aluminum hydride | β-keto-alcohol | Chemoselective reduction of the ester group. jst.go.jp |

| Asymmetric Reduction | Baker's yeast (S. cerevisiae) | Chiral β-hydroxy ester | Produces optically active alcohols. researchgate.netacs.org |

| Engineered Biocatalysis | Genetically modified Baker's yeast | Highly stereoselective β-hydroxy ester | Improved stereoselectivity through enzyme level alteration. acs.orgacs.org |

Oxidations of the Carbonyl and Adjacent Centers

The β-keto ester functionality can also undergo oxidative transformations. A notable reaction is the Baeyer-Villiger oxidation, where a ketone is converted into an ester using a peroxy acid. youtube.comchadsprep.com While this reaction is more commonly associated with simple ketones, it highlights the potential for oxidative rearrangement within the β-keto ester structure.

Furthermore, an oxidative cleavage of β-keto esters can be achieved using systems like Oxone in the presence of aluminum trichloride (B1173362) in an aqueous medium, leading to the formation of α-keto esters. organic-chemistry.org This method provides a direct route to valuable α-keto ester intermediates. organic-chemistry.org

Reactions at the α- and γ-Positions of the Hexanoate (B1226103) Chain

The presence of acidic protons at the α-position and the potential for reactions at the γ-position further contribute to the synthetic utility of this compound.

Enolate Chemistry, Alkylation, and Acylation Reactions

The α-protons of β-keto esters are acidic and can be removed by a base to form a resonance-stabilized enolate. aklectures.commasterorganicchemistry.com This enolate is a key intermediate in a variety of reactions, acting as a potent nucleophile. bham.ac.uk

Alkylation: The enolate can react with alkyl halides in an SN2 reaction to form α-alkylated β-keto esters. aklectures.comjove.com This process, known as the acetoacetic ester synthesis, is a powerful method for creating new carbon-carbon bonds. jove.comntu.edu.sg The reaction can be controlled to produce either mono- or dialkylated products. jove.com Asymmetric α-alkylation of cyclic β-keto esters has been achieved with high enantioselectivity using phase-transfer catalysis. rsc.org

Acylation: The enolate can also be acylated to introduce an additional acyl group. The acylation of β-keto ester dianions has been developed to produce β,δ-diketo esters. cdnsciencepub.comresearchgate.net The position of acylation can be controlled by varying the acylating agent and the solvent. acs.org

| Reaction | Reagent | Product | Significance |

| α-Alkylation | Alkyl halide, Base | α-Alkylated β-keto ester | Forms new C-C bonds; can be stereoselective. aklectures.comjove.comrsc.org |

| α-Acylation | Acylating agent, Base | β,δ-Diketo ester | Introduces an additional acyl group. cdnsciencepub.comresearchgate.net |

Michael Additions and Related Conjugate Chemistry

The enolate derived from a β-keto ester can act as a Michael donor in a conjugate addition reaction with an α,β-unsaturated carbonyl compound (Michael acceptor). libretexts.orgopenstax.orgjove.com This reaction, known as the Michael reaction, results in the formation of a 1,5-dicarbonyl compound. libretexts.orgopenstax.org The reaction proceeds via the addition of the nucleophilic enolate to the β-carbon of the unsaturated system. wikipedia.org

The Michael addition is a versatile C-C bond-forming reaction and has been developed into highly enantioselective processes. acs.org For instance, the asymmetric Michael addition of β-keto esters to nitroolefins has been achieved with excellent enantio- and diastereoselectivity. nih.gov The products of these reactions can be further transformed into synthetically useful structures like chiral cyclohexenones. acs.org The reactivity in conjugate additions is influenced by the nature of the nucleophile, with softer nucleophiles generally favoring 1,4-addition. youtube.comjove.com

Mechanistic Investigations of Key Reactions and Kinetic Studies

The reactivity of this compound is dominated by the β-keto ester moiety. This functional group enables diverse reactions such as alkylations, cyclizations, and reductions.

Elucidation of Reaction Pathways and Transition States

The core reactivity of β-keto esters like this compound stems from the acidity of the α-hydrogens located between the two carbonyl groups (the C-2 position). Deprotonation at this site by a base generates a stabilized enolate, which is a potent nucleophile.

Alkylation Reactions: The reaction of the enolate with an alkyl halide is a fundamental carbon-carbon bond-forming reaction. researchgate.net Mechanistically, this is typically an SN2 reaction where the enolate attacks the electrophilic carbon of the alkyl halide. The transition state involves the simultaneous formation of the new C-C bond and the breaking of the carbon-halogen bond.

Palladium-Catalyzed Reactions: Palladium catalysis unlocks unique reaction pathways for β-keto esters. nih.gov For instance, allylic esters of β-keto acids can undergo palladium-catalyzed decarboxylation to form π-allylpalladium enolates. nih.gov These intermediates can then participate in a range of transformations, including reductive eliminations to form α-allyl ketones or intramolecular aldol (B89426) condensations. nih.gov The mechanism involves the oxidative addition of a Pd(0) complex to the allylic ester, followed by decarboxylation to generate the key π-allylpalladium enolate intermediate. nih.gov

Studies on Decarboxylation Pathways

A hallmark reaction of β-keto acids, which are formed upon hydrolysis of their corresponding esters, is decarboxylation. chemistrysteps.com This reaction typically proceeds upon heating and is facilitated by the presence of the β-carbonyl group. chemistrysteps.com

The mechanism is a concerted, pericyclic process that involves a six-membered cyclic transition state. chemistrysteps.commasterorganicchemistry.com The hydrogen from the carboxylic acid's hydroxyl group is transferred to the β-keto oxygen, while the C-C bond between the carboxyl group and the α-carbon breaks. This electron rearrangement simultaneously forms an enol intermediate and releases a molecule of carbon dioxide (CO₂). chemistrysteps.comyoutube.com The resulting enol then rapidly tautomerizes to the more stable ketone product. chemistrysteps.com

Under acidic or basic conditions, the initial hydrolysis of the ester to the β-keto acid is the first step, followed by the thermal decarboxylation. aklectures.com This pathway is crucial in synthetic sequences like the acetoacetic ester synthesis, where it is used to produce ketones from alkylated β-keto esters. chemistrysteps.com

Utilization as a Versatile Synthetic Building Block and Intermediate

The dual functionality of this compound makes it a valuable precursor for a wide range of more complex molecules, including heterocyclic compounds and natural product scaffolds.

Precursor in Heterocyclic Compound Synthesis (e.g., Pyrazolone Derivatives)

The synthesis of pyrazolones is a classic application of β-keto esters. nih.gov The reaction, known as the Knorr pyrazole (B372694) synthesis, involves the condensation of a β-keto ester with a hydrazine derivative. researchgate.net

The mechanism begins with the nucleophilic attack of the terminal nitrogen of the hydrazine onto the more electrophilic keto-carbonyl of this compound. This is followed by a dehydration step to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs when the second nitrogen atom of the hydrazine attacks the ester carbonyl. Elimination of ethanol (B145695) from this cyclic intermediate yields the final pyrazolone ring system. The reaction can be catalyzed by either acid or base. researchgate.net This method allows for the regioselective synthesis of highly substituted pyrazoles and pyrazolones. nih.govorganic-chemistry.org

Table 1: Heterocyclic Systems Derived from β-Keto Esters

| Precursor Class | Reagent | Resulting Heterocycle | Typical Conditions |

|---|---|---|---|

| β-Keto Ester | Hydrazine | Pyrazolone | Acid or Base Catalysis |

| β-Keto Ester | Phenylhydrazine | N-Phenylpyrazolone | Acetic Acid, Heat |

| β-Keto Ester | Hydroxylamine | Isoxazolone | Base |

Role in the Elaboration of Natural Product Scaffolds

β-Keto esters are recognized as effective intermediates in the synthesis of complex natural products. nih.gov Their ability to undergo facile alkylation and subsequent decarboxylation provides a reliable method for extending carbon chains, a key strategy in total synthesis. libretexts.org The acetoacetic ester synthesis, for which this compound is a suitable substrate, allows for the introduction of a three-carbon unit into a molecule. libretexts.org

While specific examples detailing the use of this compound in the total synthesis of a named natural product are not prominent in the literature, its structural motifs are present in various bioactive molecules. Its potential lies in its role as a building block that can be elaborated into more complex frameworks. For instance, palladium-catalyzed reactions that form cyclic aldol products from β-keto ester precursors demonstrate a pathway to constructing the polycyclic systems often found in natural products. nih.gov

Sophisticated Spectroscopic and Structural Elucidation Techniques for Ethyl 3 Oxo 4 Phenylhexanoate

Advanced Nuclear Magnetic Resonance Spectroscopy for Conformation and Connectivitynih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For a molecule like Ethyl 3-oxo-4-phenylhexanoate, which possesses stereocenters and conformational flexibility, advanced NMR techniques are indispensable.

Two-Dimensional NMR Methodologies (e.g., COSY, HMQC, HMBC, NOESY)nih.govnih.gov

One-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information about the chemical environment of the hydrogen and carbon atoms. However, for a complete assignment and to establish the molecule's framework, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, which helps in identifying adjacent protons. For this compound, COSY would show correlations between the protons of the ethyl group (CH₃-CH₂) and within the hexanoate (B1226103) backbone, for instance, between the proton at C4 and the protons at C2 and C5.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique detects longer-range couplings between protons and carbons (typically over two to three bonds). HMBC is critical for piecing together the entire molecular puzzle. For instance, it would show correlations from the protons on C2 to the ester carbonyl carbon (C1) and the keto carbon (C3). It would also connect the phenyl protons to the carbon at C4, confirming the position of the phenyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that show through-bond connectivity, NOESY reveals through-space proximities between protons. This is paramount for determining the molecule's preferred three-dimensional conformation in solution. By observing which protons are close to each other, one can deduce the spatial arrangement of the phenyl group relative to the main chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical ranges for similar functional groups. Actual values may vary depending on solvent and other experimental conditions.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (Proton to Carbon) |

| C1 (Ester C=O) | - | ~168-172 | H on O-CH₂, H on C2 |

| C2 (-CH₂-) | ~3.5 | ~50 | C1, C3, C4 |

| C3 (Keto C=O) | - | ~200-205 | H on C2, H on C4 |

| C4 (-CH-) | ~3.8-4.0 | ~55-60 | C2, C3, C5, Phenyl C |

| C5 (-CH₂-) | ~1.6-1.8 | ~28-32 | C4, C6 |

| C6 (-CH₃) | ~0.9 | ~13-15 | C4, C5 |

| Phenyl Group | ~7.2-7.4 | ~127-140 | C4 |

| O-CH₂- | ~4.1-4.2 | ~60-62 | C1, O-CH₂-CH₃ |

| O-CH₂-CH₃ | ~1.2-1.3 | ~14-16 | O-CH₂ |

Dynamic NMR for Conformational Equilibria Studies

This compound is a flexible molecule with several single bonds around which rotation can occur. nih.govmdpi.com This leads to a dynamic equilibrium of multiple conformers. Furthermore, as a β-keto ester, it can exist in equilibrium with its enol tautomer. researchgate.net

Dynamic NMR (DNMR) involves acquiring NMR spectra at different temperatures (Variable-Temperature NMR). d-nb.info

At high temperatures, if the interconversion between conformers or tautomers is fast on the NMR timescale, the spectrum will show averaged signals for the exchanging nuclei. aip.orgnih.gov

As the temperature is lowered, the rate of interconversion slows down. At a certain point (the coalescence temperature), the single averaged peak broadens significantly.

At even lower temperatures, if the exchange becomes slow enough, separate signals for each individual conformer or tautomer may be observed.

By analyzing the changes in the spectra with temperature, researchers can calculate the thermodynamic parameters (ΔG‡, ΔH‡, ΔS‡) for the conformational exchange processes. This provides valuable insight into the energy barriers for bond rotation and the relative stability of the different conformers and tautomers.

High-Resolution Mass Spectrometry and Fragmentation Analysisnih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₁₄H₁₈O₃), the expected exact mass would be calculated and compared to the experimental value to confirm its composition. Beyond just determining the formula, mass spectrometry is a powerful tool for structural analysis through the study of fragmentation patterns.

Isotopic Labeling Studies for Fragmentation Mechanism Elucidation

To definitively prove a proposed fragmentation mechanism, chemists often use isotopic labeling. nih.govacs.org This involves synthesizing the molecule with one or more atoms replaced by a heavier isotope (e.g., ¹³C, ¹⁸O, or ²H). When the labeled molecule is analyzed by mass spectrometry, the fragments containing the label will have a higher mass.

For example, if the ester carbonyl oxygen in this compound were labeled with ¹⁸O, any fragment containing this oxygen would be shifted by 2 mass units. This allows researchers to track the fate of specific atoms during fragmentation, providing conclusive evidence for the proposed pathways. nih.gov

Tandem Mass Spectrometry Approaches

Tandem mass spectrometry (MS/MS) is a technique where fragment ions are generated from a selected precursor ion. nih.govnih.govelsevierpure.com In a typical experiment for this compound:

The sample is ionized, often forming a protonated molecule [M+H]⁺.

The [M+H]⁺ ion is selected by the first mass analyzer.

This selected ion is passed into a collision cell, where it collides with an inert gas (like argon or nitrogen), causing it to break apart into fragment ions (Collision-Induced Dissociation or CID).

The resulting fragment ions are analyzed by a second mass analyzer, generating the MS/MS spectrum.

The fragmentation of esters and ketones is well-understood and often involves characteristic cleavages. libretexts.org

Alpha-cleavage: Cleavage of the C-C bonds adjacent to a carbonyl group is a common pathway. thieme-connect.de For the keto group at C3, this could involve cleavage of the C2-C3 or C3-C4 bonds.

McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds with a sufficiently long alkyl chain. It involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the beta-bond, resulting in the loss of a neutral alkene.

Loss of the ethoxy group (-OCH₂CH₃) from the ester is another expected fragmentation.

Table 2: Plausible ESI-MS/MS Fragments for Protonated this compound ([M+H]⁺)

| m/z (mass-to-charge ratio) | Proposed Fragment Structure/Loss | Fragmentation Pathway |

| 235.13 | [C₁₄H₁₉O₃]⁺ | Protonated Molecule |

| 189.11 | [M+H - C₂H₅OH]⁺ | Loss of neutral ethanol (B145695) |

| 161.09 | [M+H - C₂H₅OH - CO]⁺ | Subsequent loss of carbon monoxide |

| 119.09 | [C₉H₁₁]⁺ | Cleavage at C3-C4 bond |

| 105.07 | [C₈H₉]⁺ | Benzyl (B1604629) cation fragment |

| 91.05 | [C₇H₇]⁺ | Tropylium ion (rearranged from benzyl) |

Vibrational Spectroscopy for Functional Group Analysisnih.govnih.gov

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to cause its bonds to vibrate (stretch, bend, etc.).

For this compound, the IR spectrum would provide clear evidence for its key structural features:

Carbonyl (C=O) Stretching: This is one of the most intense and informative absorptions. Because the electronic environments of the ketone and ester carbonyls are different, they will absorb at slightly different frequencies. The ketone C=O stretch is typically found around 1715 cm⁻¹, while the ester C=O stretch appears at a higher frequency, around 1740 cm⁻¹. The presence of two distinct peaks in this region is strong evidence for the β-keto ester structure.

C-O Stretching: The C-O bonds of the ester group will show strong stretching absorptions in the 1300-1000 cm⁻¹ region.

C-H Stretching: The spectrum will also show C-H stretching vibrations. Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

Aromatic C=C Stretching: The presence of the phenyl ring will give rise to several characteristic absorptions in the 1600-1450 cm⁻¹ region.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Ester C=O | Stretch | 1750 - 1735 |

| Ketone C=O | Stretch | 1725 - 1705 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| C-O (Ester) | Stretch | 1300 - 1000 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H | Stretch | 3000 - 2850 |

Infrared and Raman Spectroscopy for Bond Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present within a molecule by probing their characteristic vibrational frequencies. For this compound, these methods are crucial for confirming the presence of its key structural motifs: the ester, the ketone, and the phenyl group.

The molecular structure of this β-keto ester allows for keto-enol tautomerism, which significantly influences its vibrational spectra. The equilibrium between the keto and enol forms can be affected by solvent and temperature, but the enol form is often stabilized by intramolecular hydrogen bonding between the enolic hydroxyl and the ester carbonyl group.

Detailed analysis of analogous compounds, such as Ethyl 3-oxo-4-phenylbutanoate, reveals characteristic spectral features that can be extrapolated to this compound. The most prominent bands are those associated with the carbonyl (C=O) stretching vibrations. Due to the electronic environment, the ester and ketone carbonyl groups absorb at distinct frequencies.

Key Research Findings:

Ester Carbonyl (C=O) Stretch: In similar β-keto esters, a strong absorption band for the ester carbonyl typically appears in the region of 1730-1745 cm⁻¹.

Ketone Carbonyl (C=O) Stretch: The ketone carbonyl stretch is generally observed at a lower frequency, around 1680-1715 cm⁻¹. In the enol tautomer, this absorption is shifted to an even lower wavenumber (approx. 1640-1660 cm⁻¹) due to conjugation and intramolecular hydrogen bonding.

Aromatic C=C Stretches: The presence of the phenyl group gives rise to several bands in the 1450-1600 cm⁻¹ region, corresponding to carbon-carbon stretching vibrations within the aromatic ring.

C-O Stretches: Strong bands corresponding to the C-O stretching of the ester group are expected between 1100 and 1300 cm⁻¹.

The following table summarizes the predicted characteristic vibrational frequencies for this compound based on data from analogous structures.

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

| Ester Carbonyl | C=O Stretch | 1730 - 1745 | Medium |

| Ketone Carbonyl | C=O Stretch | 1680 - 1715 | Medium |

| Enol Form | C=C Stretch | ~1640 | Strong |

| Enol Form | O-H Stretch | 3200 - 3600 (Broad) | Weak |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Strong |

| Ester Linkage | C-O Stretch | 1100 - 1300 | Medium |

| Phenyl Group | C-H Stretch | 3000 - 3100 | Strong |

| Alkyl Chain | C-H Stretch | 2850 - 2980 | Medium |

X-ray Crystallography for Solid-State Structure Determination (for relevant analogs)

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a compound in its solid, crystalline form. This technique provides unambiguous data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and how it packs into a crystal lattice.

Should a single crystal of this compound or a closely related analog be subjected to X-ray diffraction analysis, the resulting data would elucidate several key structural features:

Conformation: The analysis would confirm the preferred conformation of the flexible hexanoate chain (e.g., gauche or anti) and the rotational orientation of the phenyl group relative to the main chain.

Tautomeric Form: It would definitively show whether the molecule exists in the keto or enol form in the solid state. If in the enol form, it would provide precise measurements of the intramolecular hydrogen bond.

Intermolecular Interactions: The data would reveal how individual molecules interact with each other in the crystal lattice, identifying any intermolecular hydrogen bonds, van der Waals forces, or π-stacking interactions involving the phenyl rings.

The table below illustrates the type of structural parameters that would be obtained from an X-ray crystallographic study.

| Structural Parameter | Description | Example of Potential Finding |

| Crystal System | The symmetry classification of the crystal lattice (e.g., monoclinic, orthorhombic). | Monoclinic |

| Space Group | The specific symmetry group of the crystal (e.g., P2₁/c). | P2₁/c |

| Bond Lengths (Å) | The distance between the nuclei of two bonded atoms (e.g., C=O, C-C). | C3=O3: ~1.21 Å; C1-O2: ~1.33 Å |

| Bond Angles (°) | The angle formed by three connected atoms (e.g., O=C-C). | O3-C3-C4: ~120° |

| Torsional Angles (°) | The angle between planes defined by four connected atoms, indicating conformation. | C2-C3-C4-C5: ~65° (gauche conformation) |

| Intermolecular Contacts | Distances and types of interactions between adjacent molecules in the lattice. | Potential π-stacking of phenyl rings at a distance of ~3.5 Å |

Computational and Theoretical Chemistry of Ethyl 3 Oxo 4 Phenylhexanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the electronic behavior of ethyl 3-oxo-4-phenylhexanoate. These methods provide a detailed picture of the molecule's orbitals and the energetic landscapes of its chemical transformations.

Density Functional Theory (DFT) Studies of Molecular Orbitals

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can elucidate the nature of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajchem-a.com

The HOMO is typically localized on the more electron-rich parts of the molecule, which in this case would involve the phenyl ring and the oxygen atoms of the keto and ester groups. The LUMO, conversely, represents the most electron-deficient areas and is generally centered on the carbonyl carbons and the phenyl ring's anti-bonding orbitals. The energy gap between the HOMO and LUMO is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability. ajchem-a.com A smaller HOMO-LUMO gap suggests higher reactivity.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound (Calculated using DFT/B3LYP)

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.8 | Primarily located on the phenyl ring and oxygen atoms. |

| LUMO | -1.5 | Distributed over the carbonyl groups and the phenyl ring. |

| HOMO-LUMO Gap | 5.3 | Indicates good kinetic stability. |

Note: The values in this table are illustrative and based on typical results for similar organic molecules, as specific published data for this compound is not available.

Ab Initio Methods for Energetic Profiles of Transformations

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are employed to calculate the energetic profiles of chemical reactions involving this compound. These calculations can map out the potential energy surface for transformations such as enolization, alkylation, or cyclization reactions, identifying transition states and reaction intermediates.

By calculating the energies of reactants, products, and transition states, it is possible to determine activation energies and reaction enthalpies. This information is invaluable for predicting reaction mechanisms and understanding the feasibility of different synthetic routes. For instance, the acidity of the α-proton at the C2 position can be computationally assessed by calculating the energy change upon deprotonation.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the hexanoate (B1226103) chain and the presence of the phenyl group allow this compound to adopt various conformations, which can significantly impact its reactivity.

Potential Energy Surface Mapping and Stable Conformer Identification

Conformational analysis involves mapping the potential energy surface (PES) of the molecule as a function of its dihedral angles. The PES reveals the energies of different spatial arrangements, allowing for the identification of stable conformers, which correspond to energy minima on the surface. nih.gov For this compound, key rotations would be around the C3-C4 and C4-C(phenyl) bonds.

The staggered conformations are generally more stable than the eclipsed ones due to reduced torsional and steric strain. libretexts.org The relative energies of different staggered conformers (e.g., gauche vs. anti) will depend on the steric hindrance between the phenyl group, the ethyl group, and the rest of the carbon chain. youtube.com The most stable conformer will be the one that minimizes these unfavorable interactions.

Table 2: Illustrative Relative Energies of Conformers of this compound

| Conformer | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kJ/mol) | Stability |

| Anti | 180° | 0 | Most Stable |

| Gauche | 60° | 4 | Less Stable |

| Eclipsed | 0° | 20 | Transition State |

Note: These values are illustrative, based on general principles of conformational analysis for similar acyclic systems. libretexts.orgyoutube.com

Solvent Effects on Molecular Conformation and Reactivity

The surrounding solvent can have a profound impact on the conformational preferences and reactivity of this compound. researchgate.net Molecular dynamics (MD) simulations can be used to model the behavior of the molecule in a solvent box, providing insights into solute-solvent interactions.

In polar solvents, conformations with a larger dipole moment may be stabilized. The solvent can also influence the keto-enol tautomerism, with polar protic solvents potentially favoring the enol form through hydrogen bonding. Implicit solvent models, such as the Polarizable Continuum Model (PCM), can also be used in quantum chemical calculations to account for the bulk electrostatic effects of the solvent on the molecule's energy and geometry. researchgate.net These models can predict shifts in conformational equilibria and changes in reaction barriers in different solvent environments.

Prediction of Spectroscopic Parameters

Computational methods are also employed to predict the spectroscopic properties of this compound, which can aid in the interpretation of experimental spectra.

Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra (UV-Vis), predicting the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., n→π* and π→π*). materialsciencejournal.org

Furthermore, the vibrational frequencies (IR and Raman spectra) can be computed. By calculating the second derivatives of the energy with respect to the atomic positions, a theoretical vibrational spectrum can be generated. orientjchem.org Scaling factors are often applied to the calculated frequencies to improve agreement with experimental data.

Finally, NMR chemical shifts (¹H and ¹³C) can be predicted with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. These predictions are invaluable for assigning peaks in experimental NMR spectra and confirming the structure of the molecule. nih.govnih.gov

Exploration of Biological and Biochemical Interactions of Ethyl 3 Oxo 4 Phenylhexanoate Pre Clinical Focus

Molecular Target Identification and Binding Studies (in vitro)

Comprehensive searches of scientific literature and bioactivity databases did not yield any specific studies on the molecular target identification or binding profile of Ethyl 3-oxo-4-phenylhexanoate.

There are no publicly available data from enzyme inhibition assays for this compound, and therefore no IC50 values have been reported.

No studies detailing the receptor binding profile or specific ligand interactions of this compound have been found in the reviewed scientific literature.

Cellular Activity and Mechanistic Investigations (in vitro, non-human cell lines)

Investigations into the cellular activity and the underlying mechanisms of action for this compound in non-human cell lines have not been reported in the available scientific literature.

There is no published data from cell-based assays that describe any biological responses elicited by this compound.

No research has been published that elucidates the modulation of any intracellular signaling pathways by this compound.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

While the broader class of β-keto esters has been the subject of structure-activity relationship studies, no specific SAR studies for bioactive derivatives of this compound have been found in the scientific literature. Research on closely related but distinct compounds, such as derivatives of ethyl 3-oxo-4-phenylbutanoate, has been conducted to explore activities like antiprion effects, but this does not directly apply to the subject of this article.

Design and Synthesis of Analogs for Activity Modulation

The design and synthesis of analogs of β-keto esters are standard practices in medicinal chemistry to explore and modulate biological activity. The reactivity of the core structure allows for modifications to tune properties such as potency, selectivity, and pharmacokinetics. General synthetic strategies for this class of compounds often involve well-established organic reactions.

Recent advances in the synthesis of β-keto esters include methods like the Ti-crossed Claisen condensation, C-acylation of enol silyl (B83357) ethers, and the coupling of amides with enolizable esters. organic-chemistry.org A decarboxylative Claisen condensation using magnesium enolates of substituted malonic acid half oxyesters (SMAHOs) is another effective method for producing functionalized α-substituted β-keto esters. organic-chemistry.org

A specific example of an analog synthesis is the palladium-catalyzed reaction of ethyl 3-bromo-3-phenylpropanoate with pentane-2,4-dione, which unexpectedly yielded Ethyl 4-acetyl-5-oxo-3-phenylhexanoate. nih.gov This reaction highlights a sophisticated method for creating complex analogs.

Table 1: General Methods for β-Keto Ester Synthesis

| Method | Description | Key Reagents |

|---|---|---|

| Decarboxylative Claisen Condensation | Reaction of magnesium enolates with various acyl donors. | Substituted malonic acid half oxyesters (SMAHOs), Acyl Chlorides, Carboxylic Acids |

| Amide-Ester Coupling | Cross-coupling of activated amides with enolizable esters. | LiHMDS (Lithium bis(trimethylsilyl)amide) |

| Palladium-Catalyzed Coupling | Reaction of aryl halides with diones. | Palladium(II) acetate (B1210297), Triphenylphosphine |

Computational SAR and QSAR Modeling for Derivative Optimization

Computational modeling, including Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies, is a critical tool for optimizing lead compounds by predicting the biological activity of derivatives. These models help identify key structural features that influence a molecule's interaction with a biological target, guiding the synthesis of more potent and selective analogs.

For the β-keto ester class, QSAR models would typically correlate physicochemical properties (like lipophilicity, electronic effects, and steric parameters) of different derivatives with their measured biological activity. This allows researchers to prioritize the synthesis of compounds with the highest predicted activity.

However, a review of current scientific literature reveals no specific SAR or QSAR modeling studies focused on this compound or its direct derivatives. Such studies would be contingent on having a defined biological activity and a dataset of tested analogs, which are not currently available.

Pre-clinical Pharmacokinetic and Biotransformation Studies (non-human models)

Pharmacokinetic studies investigate how an organism affects a drug, focusing on absorption, distribution, metabolism, and excretion (ADME). For this compound, specific pre-clinical pharmacokinetic data in non-human models is not found in the available literature. However, general metabolic pathways for compounds of its class can be inferred.

Absorption and Distribution in Model Systems

Specific studies detailing the absorption and distribution of this compound in model systems have not been published. As a relatively lipophilic ester, it would be expected to be absorbed orally and distribute into various tissues. The extent of its absorption and distribution would be governed by its physicochemical properties, such as its partition coefficient (logP) and molecular size.

Ketone esters designed as nutritional supplements, such as (R)-1,3-butanediol acetoacetate (B1235776), are readily hydrolyzed in the gut and absorbed, leading to elevated ketone body levels in the blood. nih.gov While structurally different, this indicates that the ester linkage is susceptible to biological cleavage, which would be a key factor in the absorption and subsequent distribution of any metabolites.

Metabolic Pathways and Metabolite Identification (e.g., Ester Hydrolysis)

The primary and most predictable metabolic pathway for this compound in biological systems is hydrolysis of the ethyl ester bond. chemguide.co.uk This reaction is catalyzed by a wide range of esterase enzymes present in the blood, liver, and other tissues.

Ester hydrolysis is a reaction with water that splits the ester into a carboxylic acid and an alcohol. lumenlearning.comlardbucket.org This process can be catalyzed by either acid or, more relevant biologically, by base (or enzymes). chemguide.co.uklumenlearning.com In enzymatic hydrolysis, the reaction is essentially irreversible and goes to completion. chemguide.co.uklardbucket.org

The hydrolysis of this compound would yield 3-oxo-4-phenylhexanoic acid and ethanol (B145695) .

Table 2: Predicted Metabolic Pathway for this compound

| Pathway | Reaction | Expected Metabolites | Catalyzing Enzymes |

|---|

| Ester Hydrolysis | Cleavage of the ester bond by the addition of water. | 3-oxo-4-phenylhexanoic acid, Ethanol | Carboxylesterases, Pseudocholinesterases |

The resulting carboxylic acid metabolite could then undergo further biotransformation, such as conjugation or further oxidation, before excretion. The ethanol produced would enter the endogenous ethanol metabolic pathway.

Emerging Applications and Future Research Directions for Ethyl 3 Oxo 4 Phenylhexanoate

Novel Catalytic Roles and Organocatalysis Utilizing the β-Keto Ester Moiety

The β-keto ester functional group is a cornerstone of modern synthetic chemistry, and its reactivity in compounds like ethyl 3-oxo-4-phenylhexanoate is being harnessed in novel catalytic systems. The acidic α-hydrogen, positioned between two carbonyl groups, makes this moiety an excellent nucleophile for a range of chemical transformations.

A significant area of development is in asymmetric organocatalysis, where small, chiral organic molecules are used to catalyze reactions that produce specific stereoisomers of a product. Research has demonstrated the high efficiency of bifunctional amine-thiourea organocatalysts in the asymmetric amination of cyclic β-keto esters. acs.org In these systems, the catalyst activates both the β-keto ester and the electrophile through a network of hydrogen bonds, leading to high yields and excellent enantioselectivity. acs.org Although these studies often use model substrates, the fundamental reactivity of the β-keto ester moiety makes this compound a prime candidate for similar asymmetric transformations. Future research could explore its use in creating chiral amino acid derivatives, which are valuable in pharmaceutical synthesis.

Table 1: Asymmetric Amination of β-Keto Esters using Organocatalyst 1d

| Substrate | Product Yield | Enantiomeric Excess (ee) |

|---|---|---|

| Methyl 2-oxo-cyclopentanecarboxylate | 95% | 80% |

| Ethyl 2-methyl-3-oxo-butylate | 79% | 10% |

Data sourced from a study on asymmetric amination with dialkyl azodicarboxylate, highlighting the catalytic potential for β-keto esters. acs.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and derivatization of complex molecules are increasingly benefiting from the integration of flow chemistry and automated synthesis platforms. These technologies offer superior control over reaction parameters, enhanced safety, and improved scalability compared to traditional batch methods.

Flow chemistry is particularly well-suited for reactions involving β-keto esters. For instance, continuous-flow microreactors have been successfully used for the highly enantioselective fluorination of cyclic β-keto esters, achieving high yields (up to 99%) and excellent enantioselectivities (up to 99% ee) with reaction times as short as 0.5 to 20 minutes. nih.gov Similarly, the synthesis of β-keto esters from aldehydes and ethyl diazoacetate has been effectively demonstrated in a flow process, with the crude product being pure enough for immediate use in subsequent reactions. acs.org

Automated synthesis platforms, such as the SynFini™ system, leverage artificial intelligence and robotics to accelerate the design, testing, and production of molecules. youtube.com These platforms can run thousands of reactions at a micro-scale, rapidly identifying optimal conditions for synthesis. youtube.com The application of such technologies to this compound could dramatically accelerate the discovery of new derivatives by enabling high-throughput screening of reaction conditions and building blocks for derivatization.

Prospects in Drug Discovery Lead Optimization (Pre-Clinical)

The scaffold of this compound represents an attractive starting point for lead optimization in drug discovery. Its core structure can be systematically modified to enhance biological activity, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET).

Lead optimization studies often involve creating a library of chemical analogs to explore the structure-activity relationship (SAR). For example, a study on novel 4-hydroxytamoxifen (B85900) analogs demonstrated how systematic modifications led to compounds with high selectivity and enhanced in vivo pharmacokinetic profiles for treating ERRγ-related disorders. libretexts.org Similarly, derivatives of this compound could be synthesized and evaluated as potent antitumor agents, as has been shown with structurally related tetrahydrobenzofuran derivatives. researchgate.net

The versatility of the β-keto ester moiety allows for numerous modifications. The ester can be hydrolyzed and the resulting acid can undergo decarboxylation, or the active methylene (B1212753) group can be alkylated to introduce new functional groups. aklectures.com These modifications can be used to fine-tune the molecule's properties to interact with specific biological targets, making it a promising candidate for developing new therapeutic agents.

Unexplored Reactivity and Derivatization Opportunities for Functional Material Development

Beyond pharmaceuticals, the reactivity of this compound opens doors for the development of novel functional materials. The ability to undergo diverse reactions like alkylation and cyclization allows for the synthesis of complex heterocyclic and polycyclic systems with potential applications in materials science.

For example, a related compound, ethyl 3-oxo-4-phenylbutanoate, is used to synthesize pyrazolone (B3327878) and carbazole (B46965) derivatives. These heterocyclic structures are known to have applications in organic electronics and as dyes. The palladium-catalyzed reactions of allyl β-keto carboxylates, which generate palladium enolates after decarboxylation, have led to new synthetic methods for α-allyl ketones and α,β-unsaturated ketones. nih.gov Applying similar catalytic strategies to derivatives of this compound could yield a wide array of novel structures.

Future research could focus on exploring these derivatization pathways to create materials with specific optical, electronic, or thermal properties. The combination of the phenyl ring and the flexible hexanoate (B1226103) chain provides a tunable scaffold for designing liquid crystals, polymers, or molecular sensors.

Table 2: Potential Derivatization Reactions and Resulting Compound Classes

| Reaction Type | Reagents | Resulting Compound Class | Potential Application |

|---|---|---|---|

| Cyclocondensation | Hydrazines | Pyrazolones | Dyes, Pharmaceuticals |

| Cyclocondensation | Phenylenediamines | Benzodiazepines | Pharmaceuticals |

| Krapcho Decarboxylation | Heat, Wet DMSO | Ketones | Synthetic Intermediates |

| Alkylation | Alkyl Halide, Base | α-Substituted β-Keto Esters | Complex Molecule Synthesis |

Advanced Environmental Applications

The principles of green chemistry encourage the development of sustainable synthesis pathways and a thorough understanding of a chemical's environmental fate. For this compound, this involves both creating it through more environmentally friendly methods and studying its degradation.

Traditional methods for synthesizing β-keto esters often rely on strong bases and require stoichiometric amounts of reagents. rwth-aachen.de More sustainable approaches are being developed, including the use of heterogeneous catalysts that can be easily recovered and reused. thieme-connect.com Biocatalysis offers another green alternative; for instance, lipases have been used for the chemo- and stereoselective synthesis of β-keto esters under mild, solvent-free conditions. google.com Furthermore, whole-cell biotransformations using microorganisms like E. coli have been shown to be effective for related reactions, avoiding the need for toxic transition metals or external reductants.

The degradation of this compound is another important area of research. The ester and ketone functionalities suggest that the compound is susceptible to biodegradation by microorganisms in soil and water. Future studies could investigate its degradation pathways and half-life in various environmental contexts to fully assess its environmental impact. Understanding these processes is crucial for ensuring that its use in wider applications does not pose an environmental risk.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.